molecular formula CH3I B117434 Iodo(2H3)methane CAS No. 865-50-9

Iodo(2H3)methane

Cat. No. B117434
CAS RN: 865-50-9
M. Wt: 144.957 g/mol
InChI Key: INQOMBQAUSQDDS-FIBGUPNXSA-N
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Description

Iodo(2H3)methane, also known as Iodomethane-d3 or Methyl-d3 Iodide, is a compound with the molecular formula CH3I . It has a molecular weight of 144.957 g/mol . It is a deuterated form of iodomethane and is an important component in the organic synthesis of deuterium-labeled compounds . It is a colorless liquid, sensitive to light and volatile .


Molecular Structure Analysis

The molecular structure of Iodo(2H3)methane can be represented by the InChI string: InChI=1S/CH3I/c1-2/h1H3/i1D3 . This structure can be viewed as a 2D or 3D model . The compound has a rotatable bond count of 0 .


Physical And Chemical Properties Analysis

Iodo(2H3)methane has a molecular weight of 144.957 g/mol . It has an XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . Its exact mass and monoisotopic mass are both 144.94678 g/mol .

Scientific Research Applications

  • Thermal-Induced Decomposition : Iodoform undergoes thermal-induced decomposition under certain conditions. This process involves two parallel processes: a chemical degradation and a physical-chemical transformation. Such studies are crucial in understanding the thermal behavior of iodo-substituted methane compounds (Ledeți et al., 2016).

  • Decomposition By-products : Research has shown that trifluoro-iodo-methane can decompose under partial discharge, producing various by-products like C2F6, C2F4, C2F5I, and CH3I. This knowledge is vital for understanding the chemical behavior of these compounds in different conditions (Jamil et al., 2011).

  • Catalytic Conversion of Methane : Methane, which is structurally similar to Iodo(2H3)methane, can be converted into more useful chemicals and fuels. This includes the direct oxidation of methane to methanol and formaldehyde, or conversion to ethylene and liquid hydrocarbon fuels. Such research has significant implications for the energy and chemical industries (Lunsford, 2000).

  • Applications in Organic Synthesis : Bis(iodozincio)methane has been shown to be a potent reagent in organic synthesis. It reacts with carbonyl compounds to yield methylenated products and also reacts with electrophiles. Understanding its behavior is crucial for advancements in organic synthesis (Matsubara et al., 2001).

  • Iodofluorination of Phenyl-substituted Olefins : Studies show that (difluoroiodo)methane reacts with substituted olefins to form iodo-fluorides. This iodofluorination is important in understanding the chemical interactions and potential applications in chemical synthesis (Zupan & Pollak, 1976).

  • Vibrational Energy Relaxation : Research on the vibrational energy relaxation of iodo-substituted methanes, including CH3I, in solution provides insights into intra- and intermolecular energy flow. This is significant in physical chemistry, especially in understanding molecular dynamics and reactions (Heckscher et al., 2002).

Safety And Hazards

Iodo(2H3)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard . Possible exposure routes include inhalation, skin absorption, ingestion, and eye contact, with target organs being the eyes, skin, respiratory system, and the central nervous system . It should not be breathed in, ingested, or come into contact with the eyes or skin . It should be used only in an area with appropriate exhaust ventilation .

properties

IUPAC Name

trideuterio(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235599
Record name Iodo(2H3)methane
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Molecular Weight

144.957 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodo(2H3)methane

CAS RN

865-50-9
Record name Methyl-d3 iodide
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Record name Iodo(2H3)methane
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Record name Iodo(2H3)methane
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Record name Iodo(2H3)methane
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Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
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Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodo(2H3)methane
Reactant of Route 2
Iodo(2H3)methane
Reactant of Route 3
Iodo(2H3)methane

Citations

For This Compound
3
Citations
AG Smith, PB Farmer - Biomedical Mass Spectrometry, 1982 - Wiley Online Library
The N‐monoethylated, N‐monoethylated and N‐mono‐1‐propylated homologues of mesoporphyrin IX dimethyl ester and the corresponding methylated and 1‐propylated homologues …
Number of citations: 9 onlinelibrary.wiley.com
JM Schwab, W Li, LP Thomas - Journal of the American Chemical …, 1983 - ACS Publications
Cyclohexanoneoxygenase, from Acinetobacter NCIB 9871, has been incubated with (2S, 6S)-[2, 6-2H2]-and (27?)-[2-2H,] cyclohexanone. The resulting labeled c-caprolactone (2-…
Number of citations: 108 pubs.acs.org
MA Keniry, TM Rothgeb, RL Smith, HS Gutowsky… - Biochemistry, 1983 - ACS Publications
Max A. Keniry, T. Michael Rothgeb,* Rebecca L. Smith, HS Gutowsky, and Eric Oldfield*· 5 abstract: We have obtained deuterium (2H) nuclear mag-netic resonance(NMR) spectra and …
Number of citations: 2 pubs.acs.org

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